molecular formula C10H16N2O B13134715 3-Pyridinemethanol,6-(1-aminobutyl)-

3-Pyridinemethanol,6-(1-aminobutyl)-

Cat. No.: B13134715
M. Wt: 180.25 g/mol
InChI Key: ATWWLOOIZKXZAQ-UHFFFAOYSA-N
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Description

3-Pyridinemethanol,6-(1-aminobutyl)- is a chemical compound with the molecular formula C10H16N2O It is an aromatic primary alcohol and a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,6-(1-aminobutyl)- typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reductive amination of 3-pyridinemethanol with 1-aminobutane under catalytic hydrogenation conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of 3-Pyridinemethanol,6-(1-aminobutyl)- may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol,6-(1-aminobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nicotinic acid and pyridine-3-carboxylic acid.

    Reduction: Pyridylmethanol derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Pyridinemethanol,6-(1-aminobutyl)- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,6-(1-aminobutyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinemethanol: A simpler derivative with similar chemical properties.

    6-Amino-3-pyridinemethanol: Another derivative with an amino group at the 6-position.

    Pyridine-3-carboxylic acid: An oxidized form of the compound.

Uniqueness

3-Pyridinemethanol,6-(1-aminobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aromatic ring with an alcohol and an amine group makes it versatile for various applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

[6-(1-aminobutyl)pyridin-3-yl]methanol

InChI

InChI=1S/C10H16N2O/c1-2-3-9(11)10-5-4-8(7-13)6-12-10/h4-6,9,13H,2-3,7,11H2,1H3

InChI Key

ATWWLOOIZKXZAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=C(C=C1)CO)N

Origin of Product

United States

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